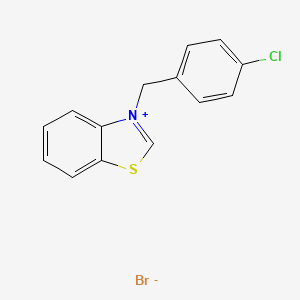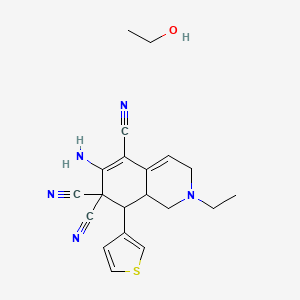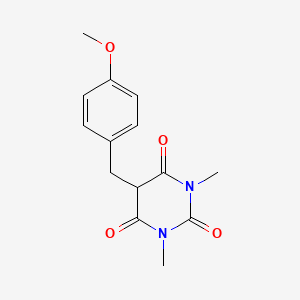![molecular formula C19H21ClN2O3S B5230227 N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5230227.png)
N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, also known as ML-18, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonylureas, which are known for their hypoglycemic and anti-diabetic effects. In recent years, ML-18 has gained attention for its potential therapeutic applications in the treatment of various diseases, including cancer and diabetes.
作用機序
The mechanism of action of N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 (GSK-3), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have hypoglycemic and anti-diabetic effects by regulating glucose metabolism.
実験室実験の利点と制限
N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has several advantages for use in laboratory experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively complex compound that may require specialized equipment and expertise to synthesize and handle. In addition, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to determine the optimal dose and administration schedule for this compound in cancer patients. Another area of interest is its potential applications in the treatment of diabetes. Studies are needed to determine the safety and efficacy of this compound in diabetic patients. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
合成法
The synthesis of N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide involves a multi-step process that starts with the reaction of 2-chlorobenzoyl chloride with 2-methylpiperidine to form the intermediate 2-chloro-N-(2-methyl-1-piperidinyl)benzamide. This intermediate is then reacted with sodium sulfonate to form the final product, this compound. The synthesis of this compound has been extensively studied and optimized to improve the yield and purity of the final product.
科学的研究の応用
N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic effects. This compound has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-6-4-5-13-22(14)26(24,25)16-11-9-15(10-12-16)19(23)21-18-8-3-2-7-17(18)20/h2-3,7-12,14H,4-6,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFXXIYYQCLJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5230148.png)


![2-(4-methoxyphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B5230169.png)
![2-[2-(acetylamino)phenyl]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B5230177.png)
![4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide](/img/structure/B5230179.png)

![2-({3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5230193.png)

![N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide](/img/structure/B5230208.png)
![N-(3-methylphenyl)-3-[1-(6-quinolinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5230216.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5230231.png)
![4-{[4-(decyloxy)benzoyl]amino}benzoic acid](/img/structure/B5230237.png)
![4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-cyclohexyl-2-piperazinone](/img/structure/B5230248.png)